molecular formula C9H10Cl2O2 B6286583 1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene CAS No. 2643367-54-6

1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene

Cat. No.: B6286583
CAS No.: 2643367-54-6
M. Wt: 221.08 g/mol
InChI Key: MCQOECODVRPWQO-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene is an organic compound with the molecular formula C9H10Cl2O2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methoxymethoxy group, and a methyl group attached to the benzene ring

Preparation Methods

The synthesis of 1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1,4-dichloro-2-methylbenzene.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete substitution.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, acetone).

Scientific Research Applications

1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The methoxymethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The chlorine atoms may also contribute to its reactivity, enabling it to form covalent bonds with biological molecules.

Comparison with Similar Compounds

1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene can be compared with other similar compounds, such as:

    1,4-Dichloro-2-methoxybenzene: Lacks the methoxymethoxy group, resulting in different chemical properties and reactivity.

    1,4-Dichloro-2-methylbenzene: Lacks both the methoxymethoxy and methoxy groups, making it less reactive in certain chemical reactions.

    2,5-Dichloroanisole: Contains a methoxy group instead of a methoxymethoxy group, leading to differences in solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1,4-dichloro-2-(methoxymethoxy)-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-6-7(10)3-4-8(11)9(6)13-5-12-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQOECODVRPWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OCOC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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